methyl (E)-6,6-dimethylhept-2-en-4-ynoate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H14O2 |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
methyl (E)-6,6-dimethylhept-2-en-4-ynoate |
InChI |
InChI=1S/C10H14O2/c1-10(2,3)8-6-5-7-9(11)12-4/h5,7H,1-4H3/b7-5+ |
InChI Key |
CRCKVBFXCBHEJE-FNORWQNLSA-N |
Isomeric SMILES |
CC(C)(C)C#C/C=C/C(=O)OC |
Canonical SMILES |
CC(C)(C)C#CC=CC(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for Methyl E 6,6 Dimethylhept 2 En 4 Ynoate and Analogs
Transition Metal-Catalyzed Approaches to (E)-2-Alkene-4-ynoic Esters
Transition metal catalysis offers powerful and efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds, providing key strategies for the synthesis of complex organic molecules like enynoates. Catalysts based on palladium, copper, and gold have been extensively explored for their ability to mediate the construction of the enyne framework with high efficiency and selectivity.
Palladium-Catalyzed Routes from Vicinal Diiodoalkenes and Acrylic Esters
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A notable strategy for the synthesis of 2-alkene-4-ynoates involves the reaction of vicinal diiodoalkenes with acrylic esters. A study has demonstrated a method for synthesizing (E)- and (Z)-2-alkene-4-ynoates and nitriles from vicinal-diiodo-(E)-alkenes using palladium(0) nanoparticles as a catalyst in water. scispace.com This approach provides a route to both stereoisomers, with the geometry of the final product being influenced by the reaction conditions and the nature of the acrylic partner. scispace.com
The reaction of (E)-1,2-diiodoalkenes with terminal alkynes, co-catalyzed by palladium(II) acetate (B1210297) and copper(I) iodide, has also been explored for the selective synthesis of unsymmetrical buta-1,3-diynes, which are structurally related to enynoates. organic-chemistry.org Furthermore, the palladium-catalyzed 1,4-addition of terminal alkenes to acrylate (B77674) esters has been developed, yielding δ,γ-alkenyl esters with complete E-stereochemistry. nih.gov These related methodologies highlight the versatility of palladium catalysis in constructing unsaturated systems.
| Reactants | Catalyst System | Product Type | Key Feature | Reference |
| vic-Diiodo-(E)-alkenes, Acrylates | Pd(0) nanoparticles | (E)- and (Z)-2-Alkene-4-ynoates | Synthesis in water | scispace.com |
| (E)-1,2-Diiodoalkenes, Terminal alkynes | Pd(OAc)₂, CuI | Unsymmetrical buta-1,3-diynes | Selective C-C bond formation | organic-chemistry.org |
| Terminal alkenes, Acrylate esters | PdCl₂ | δ,γ-Alkenyl esters | Complete E-stereochemistry | nih.gov |
Copper-Catalyzed Enynoate Synthesis
Copper catalysis provides an economical and effective alternative to palladium for certain coupling reactions. Copper(I)-catalyzed procedures have been successfully employed for the synthesis of 1,3-enynes, which are the core structure of enynoates. nih.govresearchgate.net These methods are valued for their tolerance of various functional groups and for proceeding without the need for more expensive palladium catalysts. nih.gov The mechanism of these reactions often involves the in situ generation of a Cu(I) enolate or a related organocopper intermediate that reacts with an electrophile. nih.gov
A mild, Chan-Lam-Evans type cross-coupling reaction using catalytic copper(I) bromide enables the stereospecific synthesis of enol esters from potassium alkenyltrifluoroborate salts and carboxylic acids. organic-chemistry.org This reaction retains the geometry of the alkene, offering a way to produce (E)- or (Z)-enol esters with high selectivity. organic-chemistry.org Additionally, copper-catalyzed hydrosilylation of (Z)-2-alken-4-ynoates has been reported as a method to generate highly substituted allenylsilanes, demonstrating further transformations of the enynoate system. thieme-connect.com
| Reaction Type | Catalyst | Substrates | Product | Key Feature | Reference |
| Enyne Synthesis | Copper(I) | Vinyl halides, Terminal alkynes | 1,3-Enynes | Palladium-free | nih.gov |
| Chan-Lam-Evans Coupling | CuBr | Alkenyltrifluoroborates, Carboxylic acids | (E)- or (Z)-Enol Esters | Stereospecific, mild conditions | organic-chemistry.org |
| Hydrosilylation | CuBr | (Z)-2-Alken-4-ynoates, Silylboronate | Allenylsilanes | 1,6-silyl addition | thieme-connect.com |
Gold-Catalyzed Approaches to Enynes and Enynoates
Gold catalysts, particularly gold(I) complexes, exhibit high "alkynophilicity," meaning they selectively activate alkynes even in the presence of other unsaturated functional groups like alkenes. nih.gov This property has been exploited in a variety of transformations leading to enynes and related structures. Gold-catalyzed cycloisomerization reactions of 1,n-enynes are common, proceeding through complex, multistep pathways to generate intricate molecular architectures. nih.govresearchgate.net
While many gold-catalyzed reactions focus on intramolecular cyclizations, they can also mediate nucleophilic additions to enynes. nih.gov For instance, in the presence of alcohols, gold(I) can catalyze the alkoxycyclization of enynes. nih.gov Gold catalysts have also been used in cascade reactions, such as the cyclization-oxidative cross-coupling of allenoates with terminal alkynes to produce β-alkynyl-γ-butenolides. nih.gov These reactions showcase the ability of gold to orchestrate complex transformations with high regio- and stereocontrol. nih.gov
Stereoselective Synthesis of the (E)-Isomer
The geometry of the carbon-carbon double bond in enynoates is a critical stereochemical feature. The synthesis of the (E)-isomer is often desired and requires methods that can control the olefin geometry during its formation.
Control of Olefin Geometry in Enynoate Formation
Achieving high stereoselectivity for the (E)-isomer of 2-alkene-4-ynoic esters can be accomplished through various synthetic strategies. One approach involves the use of stereochemically defined precursors. For instance, the palladium-catalyzed reaction of vicinal-diiodo-(E)-alkenes can lead to the formation of (E)-enynoates, preserving the stereochemistry of the starting material. scispace.com
Another powerful technique for controlling olefin geometry is olefin metathesis. While intermolecular cross-metathesis often yields mixtures of E and Z isomers, ring-closing metathesis (RCM) can be more selective. masterorganicchemistry.com The introduction of a bulky substituent, such as a silyl (B83357) group, on one of the olefins can sterically favor the formation of the (E)-alkene product in RCM. nih.govnih.gov This silyl group can later be removed via protodesilylation, yielding the desired Z-disubstituted olefin in the context of macrocycles, but the principle of steric control is broadly applicable. nih.govnih.gov
Hydroboration of an alkyne followed by a boron-tin transmetalation is another method that provides high (E)-selectivity in the formation of vinylstannanes, which are versatile intermediates for further coupling reactions to form (E)-enynoates. orgsyn.org Additionally, specific olefination reactions, such as the Horner-Wadsworth-Emmons reaction, are well-known for their high propensity to form (E)-α,β-unsaturated esters.
Functional Group Transformations for Enynoate Construction
The synthesis of methyl (E)-6,6-dimethylhept-2-en-4-ynoate and its analogs can also be achieved through a series of functional group transformations, building the molecule step-by-step from simpler, readily available starting materials. This approach relies on a toolkit of reliable and well-understood reactions from organic chemistry. mit.edu
An effective strategy involves starting with an aldehyde and constructing the enoate portion via an olefination reaction. For example, a method was developed for the synthesis of (E)-5-arylpent-2-ene-4-ynoates that starts with the bromination of cinnamaldehyde (B126680) derivatives to produce (2Z)-2-bromo-3-arylprop-2-enals. researchgate.net These intermediates then undergo an olefination-dehydrobromination sequence to yield the final (E)-enynoate product. researchgate.net The Wittig reaction and its variants, like the Horner-Wadsworth-Emmons reaction, are particularly powerful for this purpose, as they can stereoselectively form the (E)-double bond while introducing the ester functionality.
Alternatively, the synthesis can begin with a molecule already containing the terminal alkyne. The enoate moiety can then be introduced through various coupling reactions. This retrosynthetic approach allows for the modular construction of the target molecule, where different fragments can be synthesized separately and then combined. Key transformations in such sequences might include the conversion of alcohols to leaving groups (like halides or sulfonates) for subsequent substitution or elimination reactions, or the oxidation of alcohols to aldehydes to prepare for olefination steps. ub.eduorganic-chemistry.org
Synthesis from β-Ketoesters and Related Precursors
The synthesis of conjugated alkynyl esters, including analogs of this compound, can be effectively achieved from β-ketoester precursors through a one-pot dehydration method. This methodology involves the formation of a vinyl triflate intermediate, which then undergoes elimination to yield the desired enynoate structure.
A general and convenient method for this transformation has been developed, which utilizes a sequential one-pot process. nih.gov The reaction begins with the treatment of a β-ketoester with two equivalents of a hindered base, such as Lithium Hexamethyldisilazide (LiHMDS), at low temperatures (e.g., -78 °C) to form a dienolate. nih.gov This dienolate is subsequently trapped with triflic anhydride (B1165640) (Tf₂O) to generate a vinyl triflate intermediate. nih.gov Upon warming to room temperature, this intermediate undergoes an elimination reaction to furnish the conjugated alkynyl ester. The choice of the base is critical for the success of this reaction, with LiHMDS being particularly effective, whereas other bases like Lithium Diisopropylamide (LDA) have been found to be unsuitable for alkyne formation. nih.gov
This synthetic approach is applicable to a variety of acyclic and cyclic β-ketoester substrates, providing good yields of the corresponding conjugated alkynyl esters. nih.gov For the specific synthesis of this compound, the required precursor would be methyl 6,6-dimethyl-4-oxoheptanoate. Following the general procedure, this β-ketoester would be treated with LiHMDS and then triflic anhydride to yield the target compound.
The general procedure for the synthesis of conjugated alkynes from β-ketoesters is as follows:
A solution of LiHMDS in dry tetrahydrofuran (B95107) (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon). nih.gov
The β-ketoester is added to this solution and stirred for a period (e.g., 45 minutes) to ensure the formation of the dienolate. nih.gov
Triflic anhydride is then slowly added to the reaction mixture. nih.gov
The reaction is allowed to slowly warm to room temperature overnight. nih.gov
The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). nih.gov
The product is extracted from the aqueous layer using an organic solvent (e.g., ether), and the combined organic layers are dried and concentrated to yield the crude alkynyl ester. nih.gov
The versatility of this method is demonstrated by its application to a range of β-ketoester substrates, leading to the formation of various conjugated alkynyl esters. The table below showcases the research findings for the synthesis of several analogs.
| Entry | β-Ketoester Precursor | Conjugated Alkynyl Ester Product | Yield (%) |
| 1 | Methyl 3-oxo-3-phenylpropanoate | Methyl 3-phenylpropiolate | 80 |
| 2 | Methyl 3-cyclopropyl-3-oxopropanoate | Methyl 3-cyclopropylpropiolate | 79 |
| 3 | Methyl 3-oxo-5-phenylpentanoate | Methyl 5-phenylpent-2-ynoate | 78 |
| 4 | Methyl 2-oxocyclopentane-1-carboxylate | Methyl cyclopent-1-ene-1-carboxylate | 85 |
| 5 | Methyl 2-oxocyclohexane-1-carboxylate | Methyl cyclohex-1-ene-1-carboxylate | 82 |
This table is generated based on data from a study on the selective one-pot synthesis of alkynyl esters from β-ketoesters. nih.gov
This methodology provides a robust and efficient route to conjugated alkynyl esters from readily available β-ketoesters, highlighting its significance in the synthesis of compounds like this compound and its structural analogs.
Reactivity and Advanced Chemical Transformations of Methyl E 6,6 Dimethylhept 2 En 4 Ynoate
Addition Reactions to the Enynoate Framework
The conjugated system of methyl (E)-6,6-dimethylhept-2-en-4-ynoate, comprising both a double and a triple bond, is susceptible to a variety of addition reactions. These transformations allow for the introduction of new functional groups and the construction of more complex molecular architectures.
Nucleophilic Conjugate Additions (e.g., Phosphine (B1218219) Additions)
Tertiary phosphines are effective nucleophiles that can add to electron-deficient alkynes, such as the enynoate system in this compound. rsc.org This addition typically occurs in a conjugate fashion, leading to the formation of zwitterionic intermediates. nih.gov These intermediates can then react with various electrophiles, leading to a diverse range of products.
In the context of phosphine catalysis, the initial nucleophilic attack of a tertiary phosphine on an activated carbon-carbon multiple bond generates a β-phosphonium enolate or a related zwitterionic species. rsc.org For enynoates, this addition can lead to intermediates that participate in annulation reactions. For instance, phosphine-catalyzed [4+2] annulations of α-alkylallenoates with activated olefins have been shown to produce cyclohexenes efficiently. nih.gov While not directly studying this compound, this reactivity highlights the potential of phosphine catalysis to generate cyclic structures from related unsaturated systems.
The general mechanism for phosphine-catalyzed reactions on activated alkynes involves the formation of a phosphonium (B103445) intermediate, which can then undergo further transformations. murraystate.edu These reactions are often mild and can lead to the stereoselective formation of products. murraystate.edu The versatility of phosphine catalysis makes it a powerful tool for the functionalization of enynoates, enabling the synthesis of complex molecules from simple precursors. mdpi.com
Hydrofunctionalization Reactions
Hydrofunctionalization reactions involve the addition of an H-X molecule across a double or triple bond. For this compound, these reactions can selectively target either the alkene or the alkyne moiety, depending on the reaction conditions and the catalyst employed.
The hydrofluorination of alkynes is a challenging transformation due to the lower reactivity of hydrogen fluoride (B91410) (HF) compared to other hydrohalic acids. nih.gov Specific conditions are often required to achieve this reaction. nih.gov While the hydrofluorination of simple alkenes has been extensively studied, researchgate.net the hydrofluorination of enynoates is less common in the literature.
Copper-catalyzed borofunctionalization of enynes has emerged as a powerful method for the synthesis of densely functionalized molecules. rsc.orgresearchgate.net These reactions can proceed with high regio- and stereoselectivity, providing access to a wide range of boron-containing compounds. rsc.org
For 1,3-enynoates, a copper-catalyzed boroprotonation has been described. rsc.org The regioselectivity of this reaction can be controlled by the choice of ligand and reaction conditions. For example, using a ligand-free CuCl catalyst in methanol (B129727) leads to 3,4-boroprotonation, while the use of a specific phenanthroline ligand can switch the selectivity. rsc.org These methods have been successfully applied to a range of aryl- and alkyl-substituted 1,3-enynoates, suggesting their potential applicability to this compound. rsc.org
Another strategy involves the 1,2-borofunctionalization of 1,3-enynes with aldimines, catalyzed by copper. rsc.org This reaction yields homopropargylic amines with excellent diastereo- and enantiocontrol. rsc.org The success of these borofunctionalization strategies on similar enyne systems underscores their potential for the selective functionalization of this compound.
Cyclization and Annulation Chemistry
The presence of both an alkene and an alkyne in the structure of this compound makes it an ideal substrate for intramolecular cyclization reactions. These transformations can be catalyzed by various transition metals, leading to the formation of diverse carbo- and heterocyclic frameworks.
Intramolecular Cyclization Pathways
Intramolecular cyclization of enynes can be initiated by the activation of the alkyne moiety by a transition metal catalyst. This activation makes the alkyne susceptible to nucleophilic attack by the tethered alkene, leading to the formation of a cyclic intermediate that can undergo further transformations.
Gold(I) catalysts are particularly effective in promoting the cycloisomerization of enynes. nih.gov They activate the alkyne towards nucleophilic attack, leading to the formation of complex molecular architectures under mild conditions. nih.gov The mechanism of these reactions is thought to involve the formation of a cyclopropyl (B3062369) gold(I) carbene-like intermediate. nih.gov
The outcome of the gold-catalyzed cycloisomerization of enynes can be influenced by the substitution pattern of the substrate. nih.gov Depending on the substituents on the alkyne and the tether, different cyclization pathways, such as 5-exo or 6-endo, can be favored. nih.gov For 1,6-enynes, gold catalysis can lead to the formation of bicyclic products. nih.gov While specific studies on this compound are not available, the general principles of gold-catalyzed enyne cycloisomerization suggest that it would be a viable substrate for such transformations. nih.govfrontiersin.orggoogle.com
| Substrate Type | Catalyst | Product Type | Reference |
|---|---|---|---|
| 1,5-Allenynes | [(Ph3PAu)3O]BF4 | Cross-conjugated trienes | nih.gov |
| Aniline-linked 1,6-enynes with a cyclopropane (B1198618) ring | IPrAuSbF6 | 1,2-dihydroquinolines | frontiersin.org |
| 1,6-Cyclohexenylalkyne | IPrAuNTf2 | Bicyclo[3.2.1]oct-2-ene and bicyclo[3.3.1]nonadiene | nih.gov |
Palladium catalysts are also highly effective in promoting the intramolecular cyclization of enynes. dntb.gov.ua A palladium(II)-catalyzed 6-endo cyclization of enynoates has been developed, leading to the formation of pyrone derivatives. acs.orgnih.govacs.org This reaction proceeds under mild conditions and is highly regioselective. acs.orgnih.govacs.org
The proposed mechanism involves the initial 6-endo cyclization of the enynoate, catalyzed by Pd(II), to form a vinyl palladium species. acs.org This intermediate can then react with an allylic alcohol in a cascade process to generate an allyl pyrone. acs.orgnih.govacs.org The reaction is atom-economical and provides a direct route to novel pyrone structures. acs.orgnih.govacs.org The substrate scope of this reaction includes various enynoates, suggesting that this compound would be a suitable substrate for this transformation.
| Enynoate Substrate | Coupling Partner | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| (Z)-ethyl 2-methyloct-2-en-4-ynoate | Allyl alcohol | Pd(OAc)2 | Allyl-substituted pyrone | Moderate to good | acs.org |
| Various (Z)-enynoates | Simple allylic alcohols | Pd(II) salts | Multifunctionalized pyrones | Moderate to good | acs.orgnih.govacs.org |
Intermolecular Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)
The conjugated π-system of this compound, comprising an alkene, an alkyne, and an electron-withdrawing ester group, makes it a versatile partner in cycloaddition reactions. libretexts.orgwikipedia.org One of the most significant classes of cycloadditions for this substrate is the 1,3-dipolar cycloaddition, a powerful tool for the construction of five-membered heterocyclic rings. wikipedia.orgnih.gov In these reactions, a 1,3-dipole reacts with a dipolarophile (the enyne ester in this case) to form a cyclic adduct. wikipedia.org
The alkene and alkyne moieties of this compound can both act as dipolarophiles. The regioselectivity of the cycloaddition is influenced by electronic and steric factors. The electron-withdrawing nature of the methyl ester group polarizes the π-system, directing the attack of the 1,3-dipole.
Common 1,3-dipoles that can react with enyne esters include:
Nitrile Oxides: Reaction with the alkyne functionality would yield isoxazoles, while reaction with the alkene would produce isoxazolines. wikipedia.org These products can be further transformed into valuable β-dicarbonyl and β-hydroxycarbonyl compounds, respectively. wikipedia.org
Azides: The Huisgen 1,3-dipolar cycloaddition of azides to the alkyne moiety would lead to the formation of 1,2,3-triazoles, a scaffold prevalent in medicinal chemistry. wikipedia.orgyoutube.com Copper-catalyzed versions of this reaction, known as "click chemistry," often proceed with high efficiency and regioselectivity. youtube.com
Nitrones: Cycloaddition of nitrones to the alkene would generate isoxazolidine (B1194047) rings, which are precursors to 1,3-aminoalcohols.
Azomethine Ylides: These dipoles react with the alkene to afford pyrrolidine (B122466) rings, a common structural motif in natural products and pharmaceuticals. nih.gov
The general scheme for the 1,3-dipolar cycloaddition of this compound is depicted below:

Table 1: Potential 1,3-Dipolar Cycloaddition Reactions of this compound
| 1,3-Dipole | Reactive Site on Enyne | Heterocyclic Product |
| Nitrile Oxide | Alkyne | Isoxazole |
| Nitrile Oxide | Alkene | Isoxazoline |
| Azide | Alkyne | 1,2,3-Triazole |
| Nitrone | Alkene | Isoxazolidine |
| Azomethine Ylide | Alkene | Pyrrolidine |
Tandem Annulation Reactions for Heterocyclic Compounds
The rich functionality of 1,3-enynes like this compound makes them excellent substrates for tandem annulation reactions, enabling the rapid construction of complex heterocyclic frameworks. nih.govnih.govnii.ac.jp These cascade processes often involve a series of bond-forming events in a single operation, leading to high atom and step economy. A significant application of enynes in this context is the synthesis of substituted pyridines and pyrroles. nih.govnih.gov
In a typical tandem annulation, a nucleophile adds to the enyne system, followed by an intramolecular cyclization. For instance, the reaction of a 1,3-enyne with a nitrogen-containing nucleophile can initiate a cascade leading to the formation of N-heterocycles. The regioselectivity of the initial nucleophilic attack is crucial in determining the final heterocyclic core.
Recent studies have demonstrated the utility of various nitrogen sources in the tandem annulation of 1,3-enynes: nih.gov
Azides: Azides can serve as a source of nitrogen for the synthesis of a variety of N-heterocycles, including pyridines and pyrroles. nih.gov
Amines: The reaction of amines with 1,3-enynes can lead to the formation of functionalized pyrroles through a Michael addition-cyclization sequence.
The general strategy for the synthesis of pyrroles and pyridines from 1,3-enynes is shown below:

While specific examples utilizing this compound are not extensively documented, its structural features suggest its suitability as a substrate in these transformations for the synthesis of highly substituted heterocyclic compounds.
Visible-Light-Induced Dicyclization of Enyne Esters
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis, enabling a wide array of chemical transformations under mild conditions. mdpi.comresearchgate.net Enyne esters are particularly well-suited substrates for visible-light-induced reactions, including dicyclizations, due to their ability to participate in radical-mediated cascade processes. researchgate.neteurekaselect.comresearchgate.net
In a typical visible-light-induced dicyclization, a photocatalyst absorbs visible light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with a suitable reaction partner to generate a radical species. This radical can then add to the enyne system, initiating a cascade of cyclization events.
For enyne esters like this compound, the reaction can be initiated by the addition of a radical to either the double or the triple bond. The subsequent cyclization pathway is dependent on the nature of the radical and the substitution pattern of the enyne. These reactions can lead to the formation of complex polycyclic structures in a single step. researchgate.net
Recent research has highlighted several visible-light-induced transformations of enynes:
Radical-Triggered Cascade Cyclizations: The generation of an alkoxycarbonyl radical, for example, can trigger a cascade cyclization of 1,7-enynes to produce ester-substituted benzo[j]phenanthridines. researchgate.net
1,4-Sulfonylacylation: A cooperative approach merging photocatalysis with N-heterocyclic carbene (NHC) catalysis has been developed for the 1,4-sulfonylacylation of 1,3-enynes, leading to the synthesis of tetrasubstituted allenyl ketones. nih.gov
Decarboxylative 1,4-Carbocyanation: A dual copper/photoredox catalytic system enables the decarboxylative 1,4-carbocyanation of 1,3-enynes to access tetra-substituted allenes. rsc.org
These examples underscore the potential of this compound to participate in visible-light-induced dicyclization and functionalization reactions, offering a green and efficient route to complex molecular architectures.
Metal-Catalyzed Coupling and Alkylation Reactions
Palladium-Catalyzed Alkylation Processes
Palladium catalysis is a cornerstone of modern organic synthesis, and it offers powerful methods for the alkylation of various substrates. nih.govrsc.orgrsc.org For a substrate like this compound, palladium-catalyzed reactions can be envisioned at several positions. The conjugated system allows for conjugate addition-type reactions, while the ester group could potentially be used to generate an enolate for α-alkylation.
A notable example of a related transformation is the palladium-catalyzed enolate alkylation cascade. nih.gov In this type of reaction, a palladium catalyst can facilitate the formation of a palladium-enolate intermediate, which can then be trapped by a Michael acceptor in a conjugate addition reaction. nih.govnih.gov This allows for the construction of new carbon-carbon bonds and the generation of stereocenters.
Furthermore, palladium(II)-catalyzed tandem cyclization/alkylation reactions of enynoates have been reported. acs.org In these processes, the enynoate undergoes a palladium-catalyzed intramolecular 6-endo cyclization to form a vinylpalladium intermediate. This intermediate can then be intercepted by an alkylating agent, such as an allylic alcohol, to afford highly substituted pyrone derivatives. acs.org
Table 2: Potential Palladium-Catalyzed Alkylation Pathways for this compound
| Reaction Type | Key Intermediate | Potential Product Class |
| Enolate Alkylation Cascade | Palladium-enolate | Densely functionalized esters |
| Tandem Cyclization/Alkylation | Vinylpalladium | Substituted pyrones |
Copper-Catalyzed Functionalizations
Copper catalysis has gained significant traction as a cost-effective and sustainable alternative to palladium catalysis for a variety of organic transformations. nih.govrsc.orgsoton.ac.ukresearchgate.net The functionalization of enynes using copper catalysts is a particularly active area of research, offering access to a wide range of valuable products. nih.govacs.orgnih.govnih.gov
The reactivity of this compound in copper-catalyzed reactions is diverse, owing to the presence of both an alkene and an alkyne. Copper catalysts can mediate a variety of transformations, including: nih.gov
Boro- and Hydrofunctionalizations: Copper-boryl and copper-hydride species can add across the alkyne or alkene, leading to the formation of borylated or hydrogenated products, respectively.
Radical Difunctionalizations: Copper can mediate single-electron transfer processes to facilitate the addition of two different functional groups across the enyne system.
Cyclizations: Copper catalysts can promote intramolecular cyclization reactions of enynes to form carbocyclic and heterocyclic products.
A three-component reaction of enynes, cyclobutanone (B123998) oxime esters, and a cyanide or trifluoromethyl source, catalyzed by copper, has been developed for the synthesis of 1,7-double-functionalized allenes. acs.org This highlights the ability of copper to orchestrate complex multi-component reactions involving enyne substrates.
Reduction and Partial Hydrogenation Studies
The selective reduction of the double and triple bonds in this compound presents a synthetic challenge and an opportunity to access a variety of partially or fully saturated products. The outcome of the reduction is highly dependent on the choice of catalyst and reaction conditions. organicchemistrytutor.comorganic-chemistry.orgyoutube.com
Several established methods for the reduction of alkynes can be applied to this system:
Complete Hydrogenation: Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas will typically lead to the complete reduction of both the alkyne and the alkene, yielding methyl 6,6-dimethylheptanoate. youtube.com
Partial Hydrogenation to a (Z)-Alkene: The use of Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) allows for the selective syn-hydrogenation of the alkyne to a (Z)-alkene, affording methyl (2E,4Z)-6,6-dimethylhepta-2,4-dienoate. organicchemistrytutor.comyoutube.com
Partial Hydrogenation to an (E)-Alkene: The reduction of the alkyne to a trans or (E)-alkene can be achieved using dissolving metal reduction, typically with sodium or lithium in liquid ammonia. organicchemistrytutor.comyoutube.com This would result in the formation of methyl (2E,4E)-6,6-dimethylhepta-2,4-dienoate.
The selective reduction of the conjugated double bond in the presence of the triple bond is more challenging and would likely require specialized catalytic systems.
Table 3: Potential Reduction Products of this compound
| Reagents and Conditions | Product |
| H₂, Pd/C | Methyl 6,6-dimethylheptanoate |
| H₂, Lindlar's Catalyst | Methyl (2E,4Z)-6,6-dimethylhepta-2,4-dienoate |
| Na, NH₃ (l) | Methyl (2E,4E)-6,6-dimethylhepta-2,4-dienoate |
Stereoselective Partial Hydrogenation of the Triple Bond (e.g., using Lindlar and Montmorillonite (B579905) Catalysts)
The selective reduction of the carbon-carbon triple bond in this compound to a (Z)-alkene is a critical transformation for the synthesis of conjugated diene systems, which are valuable intermediates in organic synthesis. This partial hydrogenation requires catalysts that can selectively reduce the alkyne moiety without affecting the existing alkene or the ester functional group, and which can control the stereochemical outcome to favor the cis-(Z)-isomer. Two prominent catalytic systems for this purpose are the Lindlar catalyst and palladium supported on montmorillonite clays (B1170129).
Lindlar Catalyst
The Lindlar catalyst is a well-established heterogeneous catalyst for the stereoselective semi-hydrogenation of alkynes to cis-alkenes. chem-station.commasterorganicchemistry.com It consists of palladium deposited on a solid support, typically calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), and is intentionally "poisoned" with a catalytic inhibitor such as lead acetate or lead(II) oxide, and often modified with an amine like quinoline (B57606). chem-station.commasterorganicchemistry.com The role of the poison is to deactivate the most active sites on the palladium surface, thereby reducing the catalyst's activity. This deactivation prevents the over-reduction of the initially formed alkene to an alkane and is crucial for achieving high selectivity for the partial hydrogenation. chem-station.com
The hydrogenation mechanism involves the syn-addition of two hydrogen atoms to the alkyne triple bond from the surface of the catalyst, which results in the exclusive formation of the (Z)-alkene. masterorganicchemistry.com The conjugated enyne, this compound, adsorbs onto the catalyst surface, and hydrogen is delivered to the same face of the triple bond, leading to the formation of methyl (2E,4Z)-6,6-dimethylhepta-2,4-dienoate.
Detailed research on analogous enyne systems, such as E-hex-2-en-4-yne dioates, demonstrates the efficacy of this method. In a typical procedure, the enyne substrate is dissolved in a suitable solvent, such as hexanes or ethyl acetate, and the Lindlar catalyst is added along with a small amount of quinoline to enhance selectivity. afinitica.com The reaction is then carried out under a hydrogen atmosphere until the stoichiometric amount of hydrogen has been consumed. afinitica.com
The following table summarizes representative findings for the partial hydrogenation of a related enyne dioate using a Lindlar catalyst. afinitica.com
| Entry | Substrate | Catalyst System | Solvent | Product | Yield (%) |
| 1 | Diisopinocampheyl (E)-hex-2-en-4-yn-1,6-dioate | Lindlar Catalyst, Quinoline | Hexanes | Diisopinocampheyl (2E,4Z)-hex-2,4-dien-1,6-dioate | >95 |
Montmorillonite Catalysts
Montmorillonite clays have emerged as versatile and environmentally benign supports for transition metal catalysts in a variety of organic transformations. thieme-connect.de These layered aluminosilicates possess a high surface area and cation exchange capacity, allowing for the intercalation of metal complexes and nanoparticles within their interlayer spaces. thieme-connect.de For hydrogenation reactions, palladium-intercalated montmorillonite has shown significant promise as a highly selective and reusable catalyst.
In the context of enyne hydrogenation, a catalyst system composed of a diphenylphosphinepalladium(II) complex intercalated within the layers of montmorillonite has been shown to be highly effective for the stereoselective partial hydrogenation of alkynes and enynes. This heterogeneous catalyst facilitates the selective reduction of the triple bond to a cis-alkene with high selectivity, comparable to that of the traditional Lindlar catalyst. The reaction proceeds under mild conditions, and the catalyst can be easily recovered by simple filtration and reused.
Research has demonstrated that this montmorillonite-based catalyst can selectively hydrogenate the triple bond in conjugated enynes, leaving the double bond intact and yielding the corresponding (Z)-diene. The high cis-selectivity is attributed to the specific environment provided by the clay's interlayers, which influences the approach of the substrate to the active palladium sites.
The data below, extracted from studies on various enyne substrates, illustrates the general effectiveness of the montmorillonite-supported palladium catalyst for stereoselective semi-hydrogenation.
| Entry | Substrate | Catalyst | Solvent | Product | Yield (%) | Z/E Ratio |
| 1 | 1-ethynyl-2-methylcyclohexene | Montmorillonite-Pd(PPh₂)Cl₂ | Ethyl Acetate | 1-ethenyl-2-methylcyclohexene | 92 | 90:10 |
| 2 | 4-phenylbut-3-en-1-yne | Montmorillonite-Pd(PPh₂)Cl₂ | Ethyl Acetate | 4-phenylbuta-1,3-diene | 94 | 85:15 |
| 3 | (E)-3-methylpent-2-en-4-yn-1-ol | Montmorillonite-Pd(PPh₂)Cl₂ | Ethyl Acetate | (2Z,4E)-3-methylpenta-2,4-dien-1-ol | 95 | >98:2 |
Spectroscopic and Structural Elucidation of Methyl E 6,6 Dimethylhept 2 En 4 Ynoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
The ¹H NMR spectrum of methyl (E)-6,6-dimethylhept-2-en-4-ynoate provides crucial information regarding the number of different types of protons, their electronic environments, and their spatial relationships. The (E)-stereochemistry of the double bond is a key feature that can be confirmed by the coupling constant between the olefinic protons.
Detailed research findings on the specific proton chemical shifts and coupling constants for this compound are not available in the public domain at this time. For a complete analysis, the following proton signals would be expected and analyzed:
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| C(CH₃)₃ | ~1.3 | Singlet (s) | N/A |
| OCH₃ | ~3.7 | Singlet (s) | N/A |
| =CH-COOCH₃ | ~6.0 | Doublet (d) | ~16 (trans) |
| =CH-C≡ | ~7.0 | Doublet (d) | ~16 (trans) |
This table represents expected values based on similar structures and is for illustrative purposes. Actual experimental data is required for definitive assignment.
¹³C NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum, revealing the total number of carbon atoms and their hybridization states.
Specific ¹³C NMR data for this compound is not currently published. A typical ¹³C NMR analysis would identify the following key carbon environments:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C (CH₃)₃ | ~28 |
| C(C H₃)₃ | ~30 |
| C ≡C | ~80-90 |
| C≡C | ~80-90 |
| =C H-COOCH₃ | ~120-130 |
| =C H-C≡ | ~135-145 |
| C =O | ~165 |
| OC H₃ | ~52 |
This table represents expected values based on known chemical shift ranges for similar functional groups and is for illustrative purposes. Experimental verification is necessary.
To unambiguously assign all proton and carbon signals and to confirm the connectivity and stereochemistry of this compound, a suite of two-dimensional (2D) NMR experiments would be employed. These include COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded proton and carbon atoms, HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range proton-carbon connectivities, and NOESY (Nuclear Overhauser Effect Spectroscopy) to determine through-space proximity of protons, which is particularly useful for confirming the (E)-alkene geometry. Key correlations in the HMBC, COSY, and NOESY NMR spectra are instrumental in piecing together the molecular structure. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. This allows for the calculation of the molecular formula with a high degree of confidence.
While the exact mass measurement for this compound is not available in the provided search results, a theoretical exact mass can be calculated.
| Technique | Measurement | Value |
| HRMS | Calculated Exact Mass | C₁₀H₁₄O₂: 166.0994 |
| HRMS | Observed Exact Mass | Data not available |
This precise mass measurement would be critical in confirming the elemental composition and distinguishing it from other potential isomers.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Specific experimental IR data for this compound is not available. However, the IR spectrum is expected to show characteristic absorption bands for its key functional groups:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Ester) | ~1720 |
| C=C (Alkene) | ~1640 |
| C≡C (Alkyne) | ~2200 |
| C-O (Ester) | ~1250 |
| =C-H (Alkene) | ~3050 |
The presence and position of these bands would provide strong evidence for the enynoate structure.
X-ray Crystallography of Enynoate Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the electron density and atomic positions can be generated.
While a crystal structure for this compound itself has not been reported, the analysis of crystalline derivatives of similar enynoates can provide valuable insights into bond lengths, bond angles, and conformational preferences of the enynoate moiety. researchgate.net The use of heavy atom derivatives in X-ray crystallography can be a crucial technique for solving the phase problem, which is a major challenge in determining the structures of complex molecules. numberanalytics.comnumberanalytics.com The formation of such derivatives can be confirmed by NMR spectroscopy and X-ray crystallographic analysis. researchgate.net
Computational and Theoretical Investigations of Methyl E 6,6 Dimethylhept 2 En 4 Ynoate Reactivity
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying reaction mechanisms. For a molecule like methyl (E)-6,6-dimethylhept-2-en-4-ynoate, DFT calculations would be instrumental in elucidating the pathways of its potential reactions, such as cycloadditions, nucleophilic additions, or metal-catalyzed transformations. researchgate.netbeilstein-journals.org
A typical DFT study involves:
Geometry Optimization: Calculating the lowest energy structures of reactants, products, intermediates, and transition states.
Frequency Calculations: Confirming that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency) and obtaining thermodynamic data like Gibbs free energy.
Intrinsic Reaction Coordinate (IRC) Calculations: Mapping the reaction pathway from a transition state to the connected reactants and products, ensuring the identified transition state correctly links the desired species.
For instance, in a hypothetical Diels-Alder reaction where the enyne system of this compound acts as the dienophile, DFT could be used to model the concerted versus stepwise pathways. By calculating the activation energies (the energy difference between reactants and the transition state), researchers can predict the most favorable reaction channel. dtu.dk In metal-catalyzed reactions, DFT is crucial for understanding the role of the catalyst, the sequence of elementary steps (e.g., oxidative addition, migratory insertion, reductive elimination), and the influence of ligands on selectivity. researchgate.net
Table 1: Illustrative DFT-Calculated Energy Profile for a Hypothetical Reaction (Note: Data are hypothetical for demonstration purposes.)
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | 0.0 | 0.0 |
| Transition State 1 | +22.5 | +23.1 |
| Intermediate | -5.2 | -4.8 |
| Transition State 2 | +15.8 | +16.5 |
| Products | -12.0 | -11.5 |
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of this compound governs its reactivity. Conceptual DFT provides a framework for quantifying reactivity through various descriptors derived from the molecule's electron density. scielo.org.mxresearchgate.net These descriptors help in understanding the molecule's behavior as an electrophile or nucleophile and predicting the most reactive sites.
Key reactivity descriptors include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. nih.gov For this compound, the distribution of these orbitals would indicate whether reactions are more likely to occur at the double bond, the triple bond, or the carbonyl group.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For the target molecule, the oxygen of the carbonyl group would be a site of negative potential, while the carbonyl carbon and protons on the double bond would be sites of positive potential.
Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack by analyzing the change in electron density upon the addition or removal of an electron. scielo.org.mx
Table 2: Hypothetical Reactivity Descriptors for this compound (Note: Values are plausible estimates for illustrative purposes.)
| Descriptor | Value | Interpretation |
| HOMO Energy | -6.8 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 5.6 eV | Suggests moderate kinetic stability. |
| Global Hardness (η) | 2.8 eV | Derived from HOMO-LUMO gap, relates to stability. |
| Electrophilicity Index (ω) | 1.4 eV | Quantifies electrophilic character. |
Prediction of Stereochemical Outcomes and Regioselectivity
Many reactions involving enynoates can lead to multiple regioisomers or stereoisomers. Computational chemistry is a powerful tool for predicting these outcomes, which is crucial for synthetic planning. rsc.orgnih.gov
Regioselectivity: In addition reactions, such as the hydrosilylation of the alkyne, different regioisomers can be formed. acs.org DFT can be used to calculate the activation energies for the transition states leading to each possible regioisomeric product. The product formed via the lowest energy barrier is predicted to be the major product. nih.gov For this compound, this could distinguish between addition at the C-4 versus the C-5 position of the alkyne.
Stereoselectivity: For reactions that create new chiral centers, DFT can predict which stereoisomer (e.g., E/Z, R/S) will be favored. By comparing the energies of the diastereomeric transition states, the stereochemical outcome can be determined. For example, in a cycloaddition reaction, the endo vs. exo selectivity is determined by the relative stability of the corresponding transition states. rsc.org
The accuracy of these predictions often relies on high-level theoretical methods and the inclusion of solvent effects, which can be modeled using implicit or explicit solvent models.
Conformational Analysis of the Enynoate Scaffold
The reactivity and spectroscopic properties of a flexible acyclic molecule like this compound are influenced by its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers and determine their relative populations.
The process typically involves:
Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformations by rotating around single bonds (e.g., the C-C bond connecting the tert-butyl group and the C-O bond of the ester).
Geometry Optimization: Each identified conformer is then fully optimized using a reliable quantum mechanical method, such as DFT.
Energy Calculation: The relative energies of the optimized conformers are calculated. To obtain accurate populations, Gibbs free energies are typically used, as they account for thermal and entropic contributions.
The results of a conformational analysis can reveal the most likely shape of the molecule in a given environment, which can be crucial for understanding steric effects in its reactions or for interpreting experimental data from techniques like NMR spectroscopy. researchgate.netpreprints.org Delocalization errors in some DFT functionals can sometimes incorrectly favor more conjugated, planar structures, so careful selection of the computational method is important. ohio-state.edu
Applications of Methyl E 6,6 Dimethylhept 2 En 4 Ynoate in Complex Molecular Construction
Role as a Building Block for Polycyclic Systems
The construction of polycyclic systems often relies on cycloaddition reactions that can form multiple rings in a single step. While specific studies detailing the use of methyl (E)-6,6-dimethylhept-2-en-4-ynoate in synthesizing polycyclic frameworks are not extensively documented, its structure is well-suited for such transformations, particularly as a dienophile in Diels-Alder reactions.
The Diels-Alder reaction is a powerful tool for forming six-membered rings, which can be foundational to a polycyclic structure. researchgate.net The electron-deficient alkene moiety in this compound, activated by the adjacent ester group, makes it a competent dienophile for reactions with electron-rich dienes. A subsequent intramolecular reaction involving the alkyne portion of the molecule could then be envisioned to form an additional ring, leading to a polycyclic product. Tandem reactions, which involve a sequence of reactions occurring in a single pot, are an efficient strategy for building molecular complexity and can be employed to create polycyclic structures from simple starting materials. nih.gov The conjugated enyne system of the title compound provides multiple reactive sites that could participate in such cascade sequences.
Table 1: Potential Reactions for Polycyclic System Synthesis
| Reaction Type | Role of this compound | Potential Outcome |
|---|---|---|
| Intermolecular Diels-Alder | Dienophile | Functionalized cyclohexene (B86901) ring, precursor to further cyclization |
| Tandem Cycloaddition/Cyclization | Substrate for cascade reaction | Rapid assembly of bicyclic or tricyclic core structures |
Precursor in the Synthesis of Spirocyclic Compounds
Spirocyclic compounds, which feature two rings connected by a single common atom, are prevalent in natural products and pharmacologically active molecules. researchgate.netresearchgate.net The synthesis of these structures often involves intramolecular cyclization or dearomatization reactions. acs.orgnih.gov While direct applications of this compound are not prominent in the literature, derivatives of this compound are ideal precursors for spirocyclization strategies.
One established method involves the Lewis acid-catalyzed coupling of arenes and alkynes. acs.org For instance, an aryl group could be attached to the ester function of the title molecule. An intramolecular dearomative cyclization could then be triggered, where the alkyne attacks the aromatic ring to form the key spirocyclic junction. Another approach involves converting the enynoate into a substrate for a ring-closing metathesis or an intramolecular Michael addition, where a tethered nucleophile attacks one of the unsaturated systems to initiate the spiro-ring formation.
Utility in the Construction of Diverse Heterocyclic Frameworks (e.g., Pyrroles, Pyridines, Furans, Pyrones)
The functional group array of this compound makes it a versatile starting material for a wide range of heterocyclic systems. The electrophilic nature of its unsaturated bonds allows for various cyclization strategies upon reaction with appropriate heteroatom-containing nucleophiles or reaction partners.
Pyrroles: The pyrrole (B145914) ring is a fundamental unit in many biologically active compounds. researchgate.net Syntheses can be achieved through multicomponent reactions or the cyclization of suitable precursors. nih.gov A plausible route starting from this compound could involve a Michael addition of an amine to the alkene, followed by an intramolecular attack on the alkyne or ester moiety. A particularly powerful method for constructing five-membered rings is the Pauson-Khand reaction, a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide. uwindsor.caorganic-chemistry.org While typically used for carbocycles, variations using heteroatom components can lead to heterocycles. clockss.org
Pyridines: Pyridines can be synthesized via [4+2] cycloaddition reactions, such as the aza-Diels-Alder reaction, where an azadiene reacts with a dienophile. nih.govrsc.org The activated alkene in this compound could serve as the dienophile in a reaction with a 1-aza- or 2-azadiene to construct the dihydropyridine (B1217469) core, which can then be oxidized to the aromatic pyridine.
Furans: Furan (B31954) synthesis often involves the cyclization of precursors containing a 1,4-dicarbonyl or equivalent functionality. organic-chemistry.org The enynoate could be converted into such a precursor. For example, hydration of the alkyne and functionalization of the alkene could set the stage for an acid-catalyzed cyclization and dehydration to furnish a substituted furan ring. researchgate.net
Pyrones: The synthesis of α-pyrones (2-pyrones) is perhaps the most directly analogous application for this class of compounds. Research has shown that (Z)-2-alken-4-ynoates can undergo a 6-endo-dig cyclization in the presence of a strong Lewis acid to yield pyrylium (B1242799) salts, which are direct precursors to 2-pyrones. researchgate.net This transformation proceeds via an intramolecular attack of the ester's carbonyl oxygen onto the alkyne. Although the title compound is the (E)-isomer, isomerization under reaction conditions or the use of specific catalysts could potentially facilitate this pathway.
Table 2: Heterocycle Synthesis Strategies
| Target Heterocycle | Proposed Reaction Type | Key Transformation |
|---|---|---|
| Pyrrole | Michael Addition/Cyclization | Addition of amine followed by intramolecular ring closure |
| Pyridine | Aza-Diels-Alder Reaction | [4+2] cycloaddition with an azadiene |
| Furan | Hydration/Cyclization | Conversion to a 1,4-dicarbonyl equivalent and subsequent ring closure |
Strategic Intermediate in Total Synthesis Pathways
In the context of total synthesis, this compound represents a valuable and versatile building block. Its densely functionalized structure allows for a multitude of chemical transformations, making it a strategic intermediate for assembling complex target molecules, particularly marine natural products which often feature intricate architectures. mdpi.comnih.govrsc.org
The distinct reactivity of the alkene, alkyne, and ester groups can be exploited for sequential or orthogonal chemical modifications. The terminal tert-butyl group provides steric bulk and a specific lipophilic character. Key strategic applications include:
Fragment Coupling: The alkyne moiety is ideal for participating in powerful C-C bond-forming reactions such as Sonogashira, Negishi, or Suzuki cross-couplings, allowing it to be joined to other complex fragments.
Stereoselective Transformations: The alkene can be subjected to a variety of stereoselective reactions, including dihydroxylation, epoxidation, or hydrogenation, to introduce new stereocenters with high control.
Functional Group Interconversion: The ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing access to a wide range of other compound classes. The conjugated system itself can be selectively reduced at the double or triple bond.
This multifunctionality allows synthetic chemists to use this compound as a linchpin, introducing its carbon skeleton early in a synthesis and then systematically elaborating its functional groups to build towards the final complex natural product. nih.gov
Conclusion and Future Research Directions
Summary of Current Methodological and Mechanistic Understanding
The reactivity of methyl (E)-6,6-dimethylhept-2-en-4-ynoate is largely dictated by the principles governing conjugated systems. The electron-withdrawing nature of the methyl ester group polarizes the molecule, making the β-carbon of the alkene and the alkyne susceptible to nucleophilic attack.
Conjugate Addition: A primary reaction pathway for enynoates is the conjugate or Michael addition. Nucleophiles can add to the β-position of the double bond (1,4-addition) or to the alkyne (1,6-addition). The regioselectivity of this addition is influenced by the nature of the nucleophile, the solvent, and the presence of catalysts. "Soft" nucleophiles, such as organocuprates and thiols, generally favor 1,4-addition, leading to the formation of a new carbon-nucleophile bond at the β-position.
Mechanistic Insights: The mechanism of conjugate addition typically involves the formation of an enolate intermediate. In the case of 1,4-addition, the nucleophile attacks the β-carbon, leading to an allenic enolate which can then be protonated or trapped by an electrophile. The presence of the bulky tert-butyl group in this compound is expected to exert significant steric hindrance, potentially influencing the regioselectivity and stereoselectivity of nucleophilic attack. This steric bulk may favor attack at the less hindered alkyne terminus in certain reactions.
| Reaction Type | Expected Product(s) | Key Influencing Factors |
| 1,4-Conjugate Addition | β-Substituted allenoates | Nature of nucleophile (soft vs. hard), catalyst, solvent |
| 1,6-Conjugate Addition | δ-Substituted enoates | Steric hindrance of the nucleophile and substrate |
| Cycloaddition Reactions | Various cyclic compounds | Dienophile/dipole, reaction conditions (thermal/photochemical) |
Unexplored Reactivity Modes and Catalytic Systems
While conjugate additions are a known reactivity mode for enynoates, several other transformations remain largely unexplored for this compound.
Radical Reactions: The conjugated π-system of this enynoate could participate in radical addition reactions. The regioselectivity of radical attack would be an interesting area of investigation, with the potential to generate novel radical intermediates for further transformations.
Pericyclic Reactions: As a conjugated system, this molecule could act as a dienophile in Diels-Alder reactions or participate in other pericyclic reactions such as electrocyclizations or sigmatropic rearrangements under thermal or photochemical conditions. The stereochemical outcomes of such reactions would be of significant interest.
Novel Catalytic Systems: The development of new catalytic systems could unlock novel reactivity. For instance, transition metal catalysts, such as those based on gold, palladium, or rhodium, could catalyze unique cyclization or isomerization reactions. Organocatalysis, which utilizes small organic molecules as catalysts, also presents a promising avenue for developing new asymmetric transformations of this enynoate.
Potential Unexplored Reactions:
Radical cyclizations: Intramolecular radical additions to form cyclic structures.
Ene reactions: Reaction with an enophile to form a new carbon-carbon bond and a rearranged double bond.
Metathesis reactions: Enyne metathesis could lead to the formation of conjugated dienes.
Advancements in Stereocontrol and Enantioselective Synthesis
The development of stereoselective methods for the functionalization of this compound is crucial for its application in the synthesis of chiral molecules.
Diastereoselective Synthesis: In reactions that generate a new stereocenter, the existing stereochemistry of the molecule can influence the stereochemical outcome of the reaction, leading to diastereoselectivity. For substrates derived from this enynoate, the bulky tert-butyl group could play a significant role in directing the approach of reagents.
Enantioselective Synthesis: Achieving enantioselectivity, the preferential formation of one enantiomer over the other, requires the use of chiral catalysts or reagents.
Chiral Organocatalysts: Chiral amines, thioureas, or phosphoric acids could be employed to catalyze enantioselective conjugate additions of various nucleophiles.
Chiral Metal Catalysts: Transition metal complexes with chiral ligands are powerful tools for a wide range of enantioselective transformations, including hydrogenations, cycloadditions, and conjugate additions.
| Catalytic Approach | Potential Enantioselective Reaction | Expected Outcome |
| Chiral Organocatalysis | Michael addition of malonates | Formation of β-chiral allenoates |
| Chiral Lewis Acid Catalysis | Diels-Alder reaction | Enantiomerically enriched cyclic adducts |
| Chiral Transition Metal Catalysis | Asymmetric hydrogenation | Chiral saturated esters or allenes |
Potential for Novel Applications in Organic Synthesis and Materials Science
The unique structure of this compound makes it a valuable precursor for a variety of applications.
Organic Synthesis: This enynoate can serve as a versatile building block for the synthesis of complex natural products and pharmaceuticals. The multiple functional groups allow for a wide range of subsequent transformations. For example, the alkyne can be functionalized through Sonogashira coupling, and the ester can be hydrolyzed, reduced, or converted to other functional groups.
Materials Science: The conjugated π-system of this molecule suggests potential applications in materials science.
Polymer Synthesis: Enynoates can potentially be used as monomers in polymerization reactions to create polymers with conjugated backbones. Such polymers may exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bulky tert-butyl group could enhance the solubility and processability of the resulting polymers.
Optical Materials: The extended conjugation could impart nonlinear optical properties to molecules derived from this enynoate, which are of interest for applications in photonics and optical data storage.
Q & A
Q. What are the recommended synthetic routes for methyl (E)-6,6-dimethylhept-2-en-4-ynoate, and how can reaction conditions be optimized?
A practical approach involves utilizing propargylation or alkyne coupling strategies, given the compound’s conjugated alkyne and alkene functionalities. Key steps include:
- Homopropargyl alcohol intermediates : Use 1,3-dilithiopropyne to introduce the alkyne group, followed by esterification with methyl chloride under anhydrous conditions .
- Stereochemical control : Employ palladium-catalyzed cross-couplings (e.g., Sonogashira) to ensure (E)-configuration selectivity at the alkene moiety. Optimize solvent polarity (e.g., THF vs. DMF) to balance reaction rate and stereoselectivity .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product. Monitor purity via TLC and confirm via GC-MS .
Q. How should researchers characterize this compound using spectroscopic methods?
A multi-technique approach is critical:
- NMR spectroscopy :
- IR spectroscopy : Detect ester C=O stretch (~1740 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .
- Mass spectrometry : Use high-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –OCH₃) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the reactivity and stability of this compound?
Advanced studies should combine:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Optimize geometries at the B3LYP/6-31G(d) level .
- Molecular dynamics simulations : Assess conformational flexibility of the ester and alkyne groups in solvent environments (e.g., chloroform vs. water) .
- Transition state analysis : Model reaction pathways (e.g., Diels-Alder cycloadditions) to evaluate regioselectivity and activation barriers .
Q. How can conflicting spectroscopic data for this compound be resolved?
Contradictions often arise from impurities or solvent effects. Mitigation strategies include:
- Reproducibility checks : Replicate synthesis and characterization under standardized conditions (e.g., inert atmosphere, controlled humidity) .
- 2D NMR techniques : Use HSQC and HMBC to resolve overlapping signals and assign carbon-proton correlations unambiguously .
- Cross-lab validation : Collaborate with independent labs to compare datasets and identify systematic errors (e.g., calibration drift in IR) .
Q. What experimental designs are optimal for studying the compound’s reactivity in catalytic systems?
Design considerations:
- Catalyst screening : Test transition-metal catalysts (Pd, Cu, Ni) for alkyne-alkene coupling efficiency. Use Design of Experiments (DoE) to vary ligand ratios and temperatures .
- Kinetic studies : Employ in-situ FTIR or UV-Vis spectroscopy to monitor reaction progress and identify rate-determining steps .
- Control experiments : Include blank reactions (no catalyst) and isotopic labeling (e.g., deuterated substrates) to confirm mechanistic pathways .
Q. How can researchers address challenges in synthesizing enantiomerically pure derivatives of this compound?
Advanced methodologies:
- Chiral auxiliaries : Temporarily introduce chiral groups (e.g., Evans oxazolidinones) to direct stereochemistry during alkyne functionalization .
- Asymmetric catalysis : Use chiral ligands (e.g., BINAP or Josiphos) in hydrogenation or cyclopropanation reactions .
- Chromatographic resolution : Employ chiral stationary phases (e.g., cellulose-based HPLC columns) for enantiomer separation .
Methodological Guidance
Q. What statistical approaches are appropriate for analyzing structure-activity relationships (SAR) involving this compound?
- Multivariate regression : Correlate substituent effects (e.g., steric bulk from dimethyl groups) with biological activity data .
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (e.g., electronic vs. steric parameters) to identify dominant reactivity factors .
- Bayesian optimization : Prioritize synthetic targets by predicting SAR outcomes from limited experimental data .
Q. How should systematic reviews be conducted to evaluate existing literature on this compound’s applications?
Follow PRISMA guidelines:
- Search strategy : Use databases (SciFinder, Reaxys) with keywords: “this compound,” “alkyne-ester reactivity,” “conjugated systems” .
- Data extraction : Tabulate synthetic yields, spectroscopic data, and catalytic performance metrics from peer-reviewed studies .
- Bias assessment : Evaluate study quality via QUADAS-2 criteria, focusing on experimental rigor and reproducibility .
Data Presentation Standards
- Raw data : Deposit crystallographic data in CCDC (e.g., referencing CCDC 1901024 for analogous structures) .
- Processed data : Include NMR peak lists, DFT coordinates, and reaction optimization tables in supplementary materials .
- Ethical reporting : Disclose conflicts of interest and adhere to IUPAC nomenclature in all publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
